molecular formula C20H14N2O7S B12642166 {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-30-5

{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12642166
CAS No.: 920982-30-5
M. Wt: 426.4 g/mol
InChI Key: UWDXUXSHFXKFMW-UHFFFAOYSA-N
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Description

{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole core linked to a nitrobenzene sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole is then functionalized with a nitrobenzene sulfonyl group through a sulfonation reaction. Finally, the acetic acid moiety is introduced via an esterification or etherification reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the acetic acid moiety can produce various esters or ethers.

Scientific Research Applications

{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group may interact with enzymes or receptors, modulating their activity. The carbazole core can intercalate with DNA or proteins, affecting their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}butyric acid: Contains a butyric acid moiety.

Uniqueness

{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various scientific disciplines.

Biological Activity

{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid (CAS: 920982-30-5) is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, including case studies and research findings.

Chemical Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20_{20}H14_{14}N2_2O7_7S
  • Chemical Structure : The compound contains a carbazole core linked to a nitrobenzene sulfonyl group and an acetic acid moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the carbazole derivative .
  • Introduction of the nitrobenzene sulfonyl group .
  • Attachment of the acetic acid moiety .

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives, including this compound. In particular, compounds derived from carbazole structures have shown inhibitory effects against viruses such as SARS-CoV-2. Molecular docking studies indicated strong binding affinities to viral proteins, suggesting that modifications like those in this compound could enhance antiviral efficacy .

Anticancer Properties

Carbazole derivatives are known for their anticancer activities. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, derivatives with sulfonyl groups have demonstrated enhanced cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have shown activity against both bacterial and fungal strains, indicating that the presence of the nitrobenzene sulfonyl group may contribute to enhanced antimicrobial effects .

Case Study 1: Antiviral Efficacy

In a study evaluating antiviral compounds against SARS-CoV-2, derivatives similar to this compound were tested for their binding affinities to key viral proteins. Results showed that certain derivatives exhibited binding energies comparable to established antiviral agents, suggesting their potential as therapeutic candidates .

Case Study 2: Anticancer Activity

A series of carbazole derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The study found that compounds with sulfonyl substituents significantly inhibited cell proliferation, with IC50 values indicating potent activity. This highlights the importance of structural modifications in enhancing biological activity .

Research Findings

Activity TypeObserved EffectReference
AntiviralStrong binding affinity to SARS-CoV-2 proteins
AnticancerInduced apoptosis in cancer cells
AntimicrobialEffective against bacterial strains

Properties

CAS No.

920982-30-5

Molecular Formula

C20H14N2O7S

Molecular Weight

426.4 g/mol

IUPAC Name

2-[9-(3-nitrophenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C20H14N2O7S/c23-20(24)12-29-14-8-9-17-16-6-1-2-7-18(16)21(19(17)11-14)30(27,28)15-5-3-4-13(10-15)22(25)26/h1-11H,12H2,(H,23,24)

InChI Key

UWDXUXSHFXKFMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C=C(C=C3)OCC(=O)O

Origin of Product

United States

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